Didecyl dimethyl ammonium carbonate
Description
Structure
2D Structure
Properties
IUPAC Name |
didecyl(dimethyl)azanium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJCSIIFFMREV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H96N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040329 | |
| Record name | Didecyl dimethyl ammonium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
148788-55-0 | |
| Record name | Didecyl dimethyl ammonium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148788550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecyl dimethyl ammonium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIDECYLDIMONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P2116RFY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparation Techniques
Indirect Synthesis Approaches
Indirect methods for producing didecyl dimethyl ammonium (B1175870) carbonate typically begin with a more common quaternary ammonium salt, such as didecyl dimethyl ammonium chloride (DDAC). google.comgoogle.com These processes involve one or more intermediate steps to replace the chloride anion with a carbonate anion.
Conversion from Didecyl Dimethyl Ammonium Chloride Intermediates
A prevalent indirect synthesis route involves the conversion of didecyl dimethyl ammonium chloride (DDAC) to its carbonate form. google.comgoogle.com This is often accomplished through an ion exchange reaction, also known as a metathesis reaction. One common laboratory and potential industrial method involves reacting DDAC with a metal carbonate, like sodium or potassium carbonate. The reaction's success often hinges on the selection of a solvent in which the resulting inorganic chloride salt (e.g., sodium chloride) is insoluble, thus driving the reaction towards the formation of the desired didecyl dimethyl ammonium carbonate.
Another established technique utilizes ion-exchange resins. A solution of DDAC is passed through a column packed with a resin that has been pre-treated with carbonate ions. As the DDAC solution moves through the column, the chloride ions are exchanged for carbonate ions, yielding a solution of this compound. This method is capable of producing a high-purity product.
Role of Quaternary Ammonium Hydroxide (B78521) Formation in Synthetic Pathways
An alternative indirect pathway proceeds through the formation of a didecyl dimethyl ammonium hydroxide intermediate. google.com This can be achieved by reacting didecyl dimethyl ammonium chloride with a metal hydroxide in an alcohol-based solvent. google.com The reaction yields the quaternary ammonium hydroxide and a metal chloride precipitate, which can be removed by filtration. google.com While silver oxide has been used historically for this type of conversion with other quaternary ammonium halides, its cost can be a significant drawback. google.com
Carbon Dioxide Reaction Mechanisms in Carbonate Formation
Once the didecyl dimethyl ammonium hydroxide intermediate is prepared and isolated, it is converted to the carbonate form by reacting it with carbon dioxide. google.com This is an acid-base neutralization reaction where the hydroxide solution is treated with carbon dioxide gas. The reaction of the quaternary ammonium hydroxide with carbon dioxide yields the desired this compound. google.com Controlling the stoichiometry of this reaction is crucial, as an excess of carbon dioxide can lead to the formation of the bicarbonate salt.
Direct Synthesis Routes for this compound
Direct synthesis methods aim to produce this compound in a more streamlined fashion, often in a single pot, thereby avoiding the isolation of intermediates. A notable direct synthesis involves the in situ reaction of didecyl methyl tertiary amine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727). In this process, methanol reacts with the cyclic carbonate to generate dimethyl carbonate, which then acts as the quaternizing agent for the didecyl methyl amine, directly forming this compound. This method is advantageous as it bypasses the need for handling corrosive quaternary ammonium hydroxide intermediates.
Novel Syntheses of Cleavable Quaternary Ammonium Carbonate Structures
In response to environmental concerns about the persistence of some QACs, research has focused on developing more degradable or "cleavable" versions. conicet.gov.arresearchgate.netsemanticscholar.org
Design Principles for Enhanced Degradability in Quaternary Ammonium Surfactants
The core principle behind creating more environmentally friendly QACs is the incorporation of labile, or easily broken, chemical bonds into the surfactant's molecular structure. researchgate.netrsc.org These cleavable linkages are designed to break down under specific environmental conditions, such as changes in pH or the presence of enzymes, into smaller, more readily biodegradable molecules. rsc.org
For carbonate-containing QACs, a key strategy involves inserting a carbonate group that can be hydrolyzed. conicet.gov.arresearchgate.netsemanticscholar.org This makes the resulting compounds more susceptible to degradation compared to their more stable analogues. conicet.gov.arresearchgate.netsemanticscholar.org Research has demonstrated the synthesis of novel cleavable surfactants based on benzalkonium chloride (BAC) that incorporate a breakable carbonate site, rendering them more degradable. conicet.gov.arresearchgate.netsemanticscholar.org Other research efforts have focused on incorporating ester and amide groups to enhance biodegradability. researchgate.netnih.gov The design of these "soft" surfactants often involves using natural products like fatty alcohols as starting materials. conicet.gov.arresearchgate.net The goal is to create molecules that retain the desired antimicrobial and surface-active properties while being less persistent in the environment. conicet.gov.arresearchgate.netsemanticscholar.org
Data Tables
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents/Intermediates | Advantages | Disadvantages |
| Indirect (Metathesis) | Didecyl dimethyl ammonium chloride, Metal Carbonate | Ion-exchange resin | Can produce high-purity product. | Potential for halide contamination; cost of resin for large-scale production. |
| Indirect (via Hydroxide) | Didecyl dimethyl ammonium chloride, Metal Hydroxide | Didecyl dimethyl ammonium hydroxide, Carbon Dioxide | Can yield a pure product. | Multi-step process; handling of corrosive intermediates. |
| Direct (In Situ) | Didecyl methyl tertiary amine, Cyclic Carbonate | Methanol, Dimethyl Carbonate (formed in situ) | One-pot synthesis; avoids corrosive intermediates. | May require specific catalysts and reaction conditions. |
Fundamental Mechanistic Investigations
Mechanisms of Interaction with Cellular and Subcellular Components
The primary mode of action of didecyl dimethyl ammonium (B1175870) carbonate as a biocidal agent involves its interaction with the cellular and subcellular components of microorganisms. This interaction leads to a cascade of events that ultimately compromises cellular integrity and viability. The cationic nature of the didecyldimethylammonium ion is central to these mechanisms.
Membrane Active Properties and Induction of Cellular Integrity Perturbation
Didecyl dimethyl ammonium carbonate is a membrane-active agent. The positively charged nitrogen atom in the didecyldimethylammonium cation electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction disrupts the stability of the cell membrane, leading to a loss of structural integrity and increased permeability.
Studies on similar didecyldimethylammonium salts, such as the chloride form, provide strong evidence for this mechanism. These investigations reveal that the compound causes the leakage of essential intracellular components. For instance, upon exposure to didecyldimethylammonium compounds, there is a rapid release of potassium ions (K+) and 260-nm-absorbing materials, which include nucleic acids and nucleotides, from the cytoplasm. This leakage is a clear indicator of significant damage to the cell membrane's barrier function.
The process of membrane disruption can be conceptualized in the following stages:
Adsorption and Binding: The cationic headgroup of the didecyldimethylammonium ion adsorbs onto the negatively charged microbial cell surface.
Intercalation: The long, hydrophobic didecyl chains penetrate and intercalate into the lipid bilayer of the cell membrane.
Disorganization: This intercalation disrupts the ordered structure of the lipid bilayer, creating pores and leading to a loss of membrane fluidity control.
Leakage: The compromised membrane allows for the uncontrolled efflux of vital intracellular ions and molecules, and the influx of extracellular substances, ultimately leading to cell death.
Morphological and Elemental Compositional Alterations in Microorganisms (e.g., Staphylococcus aureus)
The interaction of this compound with microorganisms such as Staphylococcus aureus results in distinct morphological and elemental changes. While direct studies on the carbonate salt are limited, research on didecyldimethylammonium chloride (DDAC) offers significant insights into the effects of the active cation.
Mode-of-action studies have shown that DDAC forms a double monolayer on the cell surface of S. aureus. This extensive coverage is a precursor to more severe cellular damage. At bactericidal concentrations, rapid cell leakage occurs, with a specific sequence of events: the total depletion of the intracellular potassium pool is followed by the release of the 260-nm-absorbing pool. nih.gov
Furthermore, exposure to didecyldimethylammonium compounds has been observed to induce autolysis in S. aureus at certain concentrations. nih.gov Autolysis, the self-digestion of a cell by its own enzymes, contributes to the lethal action of the compound. However, at very high concentrations, the activity of these autolytic enzymes may be inhibited. nih.gov
Investigations using advanced imaging techniques, such as nano scanning electron microscopy (NanoSAM), on S. aureus treated with didecyldimethylammonium chloride have revealed significant morphological alterations. These include the formation of protrusions or "blebs" on the cell wall. chemicalpapers.comresearchgate.netregulations.gov Nano-etching techniques, which allow for a three-dimensional analysis of the cell, have shown that treated cells exhibit a decrease in elemental intensities during etching. chemicalpapers.comresearchgate.net This finding provides direct evidence of the leakage of cellular material.
Table 1: Observed Morphological and Cellular Changes in Staphylococcus aureus Treated with Didecyldimethylammonium Compounds
| Observation | Description | Reference |
| Monolayer Formation | Forms a double monolayer on the cell surface. | nih.gov |
| Cellular Leakage | Rapid release of intracellular potassium followed by 260-nm-absorbing materials. | nih.gov |
| Autolysis Induction | Triggers autolysis at specific bactericidal concentrations. | nih.gov |
| Morphological Alterations | Formation of protrusions or "blebs" on the cell surface. | chemicalpapers.comresearchgate.netregulations.gov |
| Elemental Composition | Decrease in elemental intensities upon etching, indicating leakage of cellular contents. | chemicalpapers.comresearchgate.net |
Note: The data presented is primarily from studies on didecyldimethylammonium chloride, which shares the same active cation as the carbonate salt.
Mechanistic Studies of Interfacial Phenomena
The surface-active nature of this compound also governs its behavior at non-biological interfaces. Its ability to adsorb onto surfaces and alter their properties is key to its application as a corrosion inhibitor and wetting agent.
Corrosion Inhibition Mechanisms: Formation of Mono-molecular Films
This compound and its bicarbonate counterpart are effective corrosion inhibitors for various metals, including steel. chemicalpapers.com The primary mechanism of corrosion inhibition is the formation of a protective mono-molecular film on the metal surface.
At an appropriate dilution in an aqueous environment, the didecyldimethylammonium cations migrate to the interface between the metal and the solution. chemicalpapers.com The cationic headgroup of the molecule adsorbs onto the metal surface, which often carries a negative charge in corrosive environments. The long, hydrophobic didecyl chains then orient themselves away from the surface, forming a tightly packed, non-polar barrier.
This mono-molecular film acts as a physical barrier that isolates the metal from the corrosive elements in the environment, such as water and oxygen. The film inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. Studies on similar quaternary ammonium compounds have shown that they can function as mixed-type inhibitors, meaning they suppress both electrochemical reactions.
The effectiveness of this film is dependent on the concentration of the inhibitor and the nature of the metal surface. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the nitrogen atom and the metal).
Influence on Wettability and Surface Adsorption Characteristics
As a cationic surfactant, this compound possesses properties that allow it to influence the wettability of surfaces and to be readily adsorbed onto various materials. The molecule has a dual nature: a hydrophilic cationic head and two long lipophilic (hydrophobic) alkyl chains.
This amphiphilic structure enables it to reduce the surface tension of water and improve the wetting of surfaces. When introduced into water, the molecules accumulate at the air-water interface, disrupting the cohesive energy of the water molecules and thereby lowering the surface tension. This property is beneficial in applications where enhanced spreading and penetration of aqueous solutions are desired.
The adsorption characteristics of this compound are driven by both electrostatic and hydrophobic interactions. The positively charged headgroup allows for strong adsorption to negatively charged surfaces through cation exchange. ingentaconnect.com This is evident in its ability to bind to materials such as clay particles, cellulose (B213188), and lignin (B12514952). ingentaconnect.com The hydrophobic attraction of the two long alkyl chains also contributes significantly to its adsorption onto organic matter and other non-polar surfaces. ingentaconnect.com
The adsorption behavior often follows established isotherm models, such as the Langmuir isotherm, which describes the formation of a monolayer of adsorbate on a surface. This strong and rapid adsorption to a variety of substrates is a key feature of its functionality in diverse applications.
Environmental Dynamics and Degradation Pathways
Aerobic Environmental Transformation Studies
Under aerobic conditions, didecyl dimethyl ammonium (B1175870) compounds demonstrate significant persistence in both aquatic and soil environments.
Studies on the aerobic aquatic metabolism of DDAC reveal a slow degradation process. In a study compliant with EPA guidelines, the half-life of the compound was determined in water, sediment, and the total system. The results indicated that while degradation occurs, it is a very slow process, particularly in sediment where the compound can persist for decades. epa.gov No major transformation products were identified during these studies. regulations.govepa.gov
The calculated aerobic half-lives showed significant stability, especially in sediment. regulations.gov In a flooded river water scenario, the aerobic half-life was 180 days. regulations.gov However, in the sediment of this system, the persistence was dramatically longer. epa.gov
Table 1: Aerobic Aquatic Metabolism Half-Life of DDAC
| System Component | Half-Life (Days) | Half-Life (Years) |
|---|---|---|
| Water | 180 regulations.govepa.gov | 0.5 |
| Sediment | 22,706 epa.gov | 62.2 |
This interactive table summarizes the half-life of Didecyl dimethyl ammonium chloride (DDAC) in different aerobic aquatic environments. Data from studies reviewed by the U.S. EPA. regulations.govepa.gov
In the terrestrial environment, DDAC is also very stable. An aerobic soil metabolism study conducted over 365 days using sandy loam soil (pH 6.3, 1.8% organic carbon) at a concentration of 10 ppm showed very little degradation. regulations.govepa.gov The calculated half-life for DDAC in this aerobic soil environment was determined to be 1,048 days, or approximately three years. regulations.govepa.govepa.gov
Throughout the year-long study, extractable residues of the parent compound decreased from 98.55% to 74.87%, while non-extractable residues increased, suggesting strong binding to soil particles. epa.gov No significant biotransformation of the parent compound was reported, and no major transformation products were identified. epa.govepa.gov
Table 2: Aerobic Soil Metabolism of DDAC in Sandy Loam Soil
| Parameter | Day 0 | Day 365 |
|---|---|---|
| Mean Extractable Residues (% of applied) | 98.55% epa.gov | 74.87% epa.gov |
| Mean Non-extractable Residues (% of applied) | 1.45% epa.gov | 17.74% epa.gov |
| Volatile Organics (% of applied) | - | 1.95% epa.gov |
| Calculated Half-Life | \multicolumn{2}{c|}{1,048 Days regulations.govepa.govepa.gov} |
This interactive table presents the results of a 365-day aerobic soil metabolism study of Didecyl dimethyl ammonium chloride (DDAC). Data from a study conducted in sandy loam soil. epa.gov
Anaerobic Environmental Transformation Studies
Under conditions lacking oxygen, the degradation of didecyl dimethyl ammonium compounds remains a slow process.
In anaerobic aquatic environments, DDAC is stable, with studies showing very little degradation over extended periods. The anaerobic half-life was found to be 261 days in water. regulations.govepa.gov However, similar to aerobic conditions, the compound is significantly more persistent in sediment and within the total system. epa.gov The study, which fulfilled EPA guideline requirements, did not identify any major transformation products. regulations.govepa.gov
Table 3: Anaerobic Aquatic Metabolism Half-Life of DDAC
| System Component | Half-Life (Days) | Half-Life (Years) |
|---|---|---|
| Water | 261 regulations.govepa.gov | 0.7 |
| Sediment | 4,594 epa.gov | 12.5 |
This interactive table displays the half-life of Didecyl dimethyl ammonium chloride (DDAC) under anaerobic aquatic conditions. Data from a study reviewed by the U.S. EPA. epa.gov
Biodegradation Research
While metabolism studies show high persistence, other research indicates that DDAC can be biodegraded, although the rate and extent are highly dependent on several factors. regulations.gov
The biodegradation of quaternary ammonium compounds like DDAC is complex and influenced by multiple variables. regulations.gov
Concentration: The concentration of the compound is a critical factor. regulations.gov While biodegradation can occur, the inherent antimicrobial properties of these substances mean that higher concentrations can inhibit microbial activity, leading to poorer degradation. epa.gov
Microbial Population Characteristics: The type and state of the microbial population play a significant role. regulations.gov Acclimation of microbial cultures to the compound can result in more rapid decomposition. epa.gov Specific bacteria capable of degrading DDAC have been isolated from activated sludge. nih.govresearchgate.net One such isolate, Pseudomonas fluorescens TN4, was found to use DDAC as its sole carbon source, degrading it through an N-dealkylation process to form intermediates like decyldimethylamine and dimethylamine. nih.govresearchgate.net The presence of other organic matter, such as yeast extract or glucose, can also influence the rate of biodegradation. epa.gov
Alkyl Chain Length: The molecular structure, specifically the length of the alkyl chains, affects biodegradability. An increase in alkyl chain length is associated with a decrease in biodegradability, which is attributed to lower water solubility, making the compound less available to microbes. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Didecyl dimethyl ammonium carbonate (DDACB) |
| Didecyl dimethyl ammonium chloride (DDAC) |
| Decyldimethylamine |
| Dimethylamine |
| Glucose |
Abiotic Degradation Mechanisms
The degradation of a chemical in the environment can also occur through non-biological processes such as hydrolysis and photodegradation.
Studies on didecyl dimethyl ammonium chloride (DDAC) have demonstrated its stability against hydrolysis across a range of environmentally relevant pH levels. In a 30-day study, DDAC was found to be hydrolytically stable in buffered solutions at pH 5, 7, and 9. regulations.gov The extrapolated half-lives were significantly long, indicating that hydrolysis is not a significant degradation pathway for the DDA+ cation. regulations.gov
Table 2: Hydrolytic Stability of Didecyl Dimethyl Ammonium Chloride (DDAC)
| pH | Calculated Half-life (days) | Conclusion |
|---|---|---|
| 5 | 368 | Stable |
| 7 (TRIS buffer) | 194 | Stable |
| 7 (HEPES buffer) | 175 | Stable |
| 9 | 506 | Stable |
The photodegradation of didecyl dimethyl ammonium chloride (DDAC) has been assessed in both aqueous and soil environments. The results indicate that this compound is resistant to degradation by sunlight.
In an aqueous photodegradation study, DDAC was stable in a pH 7 buffered solution when exposed to simulated sunlight. Even with the addition of a photosensitizer (acetone), degradation was minimal. regulations.gov This suggests that direct photolysis in water is not a significant environmental fate process for DDACarbonate. regulations.govnih.gov
Furthermore, DDAC is not considered to be subject to photodegradation on soil surfaces. regulations.gov This resistance to photodegradation, combined with its hydrolytic stability, contributes to the potential persistence of the DDA+ cation in the environment in the absence of microbial degradation.
Environmental Mobility and Sorption Studies
The mobility of a chemical in the environment, particularly its tendency to adsorb to soil and sediment, is a key factor in determining its potential for transport and contamination of water resources.
This compound possesses properties that lead to strong adsorption to soil and sediment. The positively charged nitrogen atom (cation) can bind to negatively charged clay particles through cation exchange, while the two long, nonpolar decyl chains have a high affinity for organic matter via hydrophobic interactions. regulations.gov
Studies on didecyl dimethyl ammonium chloride (DDAC) confirm this strong binding behavior. The Freundlich adsorption coefficients (Kads) have been determined for various soil types, with higher values indicating stronger adsorption. The data shows that DDAC adsorbs strongly to different soils and is not readily desorbed. regulations.govregulations.gov This strong adsorption limits its mobility in soil. regulations.govchemicalbook.com
Table 3: Freundlich Adsorption Coefficients (Kads) for Didecyl Dimethyl Ammonium Chloride (DDAC) in Various Soils
| Soil Type | Freundlich Kads |
|---|---|
| Sand | 1,095 |
| Sandy Loam | 8,179 |
| Silty Clay Loam | 32,791 |
| Silt Loam | 30,851 |
Based on its chemical properties and environmental fate studies, the environmental compartmentalization of this compound can be predicted. Due to its strong and rapid adsorption to soil and sediment, the primary environmental compartment for this compound is expected to be soil and sediment. regulations.govregulations.gov
Its low mobility in soil means that it is not expected to leach into groundwater. regulations.govregulations.gov Similarly, if released into aquatic environments, it is likely to bind quickly to suspended solids and sediment, which would reduce its concentration in the water column. nih.gov Because of this strong adsorption behavior, contamination of surface and groundwaters with DDACarbonate residues is anticipated to be negligible. regulations.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of DDAC. Techniques such as ion chromatography and liquid chromatography coupled with mass spectrometry offer high-resolution analysis critical for both routine monitoring and in-depth research.
Ion Chromatography for Didecyl Dimethyl Ammonium (B1175870) Carbonate Analysis
Ion chromatography (IC) is a suitable method for the analysis of ionic species like the didecyl dimethyl ammonium cation. This technique separates ions based on their affinity to an ion-exchange resin. For cationic species like DDAC, a cation-exchange column is utilized.
Research has demonstrated the use of IC for the analysis of DDAC, particularly in air samples, highlighting its high sensitivity and specificity. Current time information in Winnipeg, CA. In one such application, air samples were collected using a constant flow pump, and DDAC aerosols were trapped on a resin tube. Following desorption with a solvent like acetonitrile, the extract was analyzed by IC. Current time information in Winnipeg, CA. The method's performance is characterized by its limit of detection (LOD), which indicates the lowest concentration of the analyte that can be reliably detected.
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.56 µg/mL | Desorption Solution | Current time information in Winnipeg, CA. |
| Calculated Atmospheric LOD | 28 µg/m³ | Air | Current time information in Winnipeg, CA. |
Despite its utility, the effectiveness of ion chromatography can be hindered in complex matrices. For instance, the presence of other strong cations, such as copper, can make the separation and analysis of DDAC by ion chromatography very challenging. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the trace analysis of DDAC in a variety of complex matrices, including environmental samples, agricultural products, and biological fluids. wikipedia.orgphi.com This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.
The LC-MS/MS approach allows for the analysis of DDAC with minimal sample pretreatment, which is a significant advantage over older methods that required derivatization. oup.com Various LC-MS/MS methods have been developed, employing different chromatographic columns and mobile phases to achieve optimal separation and ionization. For instance, reversed-phase columns like C8 or C18 are commonly used. wikipedia.orgeag.com The detection is typically carried out using an electrospray ionization (ESI) source, which is well-suited for ionizing quaternary ammonium compounds. eag.com The high sensitivity of these methods allows for detection at very low concentrations. wikipedia.orgeag.com
| Analytical Method | Matrix | Column | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Water | Luna C18 | 0.1 µg/L | eag.com |
| LC-MS/MS | Human Serum & Urine | Mixed-Mode & Reversed-Phase | 0.002–0.42 ng/mL | wikipedia.org |
| LC-MS/MS | Fruits & Vegetables | Not Specified | Default MRL: 10 µg/kg | phi.com |
Beyond quantification, LC-MS/MS is a pivotal tool for metabolite identification, which is crucial for understanding the biotransformation of a compound. kratos.comnffa.euuni-due.de The general strategy involves acquiring full-scan mass spectra and tandem mass spectra (MS/MS) of potential metabolites. The fragmentation patterns observed in the MS/MS spectra provide structural information that helps in identifying the biotransformation products. uni-due.deuakron.edu However, in a study on the aerobic biotransformation of DDAC in a pond water/sediment system, it was reported that transformation products were not present in any significant amounts, suggesting limited metabolism under those specific conditions. frontiersin.org
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic-level structure of didecyl dimethyl ammonium carbonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anion Exchange and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of DDAC. nih.govuni-due.de In a ¹H-NMR spectrum of the didecyl dimethyl ammonium cation, distinct signals corresponding to the different types of protons in the molecule would be expected. These include signals for the terminal methyl groups of the decyl chains, the numerous methylene (CH₂) groups along the alkyl chains, the methylene groups adjacent to the nitrogen atom, and the methyl groups directly attached to the nitrogen atom. Similarly, a ¹³C-NMR spectrum would show characteristic signals for each unique carbon atom in the structure. The chemical shifts, signal integrations, and coupling patterns in these spectra provide unambiguous confirmation of the molecule's covalent framework. psu.educarleton.edu
Furthermore, NMR spectroscopy is a highly sensitive method for studying ionic interactions and can be used to monitor the process of anion exchange. The chemical environment of the didecyl dimethyl ammonium cation is influenced by its associated counter-ion (the carbonate anion in this case). The electron density around the protons, especially those closest to the positively charged nitrogen center (the N-methyl and α-methylene protons), is affected by the proximity and nature of the anion. If the carbonate anion is exchanged for another anion, such as a chloride or bromide, this change in the ionic environment would lead to small but measurable changes in the chemical shifts of these nearby protons. By monitoring these shifts in the NMR spectrum, the dynamics and equilibrium of the anion exchange process can be investigated.
Microscopic and Surface Analysis Techniques
Visualizing the interaction of molecules with surfaces, particularly biological surfaces like cell membranes, requires high-resolution microscopic and surface analysis techniques.
Nano Scanning Auger Microscopy (NanoSAM) for Cellular Interaction Visualization
While no direct studies utilizing Nano Scanning Auger Microscopy (NanoSAM) for the visualization of this compound on cellular surfaces have been published, the principles of the technique make it a theoretically powerful tool for such investigations. NanoSAM is a surface-sensitive analytical technique that combines high-resolution imaging, similar to a scanning electron microscope (SEM), with Auger Electron Spectroscopy (AES). uni-due.deuni-due.destanford.edu
The technique works by scanning a finely focused electron beam across a sample's surface, which causes the emission of "Auger" electrons. wikipedia.orgeag.com The kinetic energy of these emitted electrons is characteristic of the elements present in the top 3-10 nanometers of the surface. eag.comkratos.com This allows for the creation of high-resolution elemental maps, showing the spatial distribution of different elements on the sample surface with a resolution that can be less than 10 nm. uakron.edu
The primary mechanism of action for quaternary ammonium compounds like DDAC involves their interaction with and disruption of the cell membranes of microorganisms. nih.gov This interaction begins with the adsorption of the DDAC cation onto the negatively charged cell surface. A hypothetical application of NanoSAM to visualize this interaction would involve:
Treating cells (e.g., bacteria) with a solution of this compound.
Preparing the cells for ultra-high vacuum analysis.
Using NanoSAM to map the elemental composition of the cell surfaces.
In these elemental maps, one could specifically look for the distribution of nitrogen. Since the didecyl dimethyl ammonium cation contains a central nitrogen atom, detecting a localized concentration of nitrogen on the cell surface that is absent in untreated control cells would provide direct visual evidence of the compound's adsorption onto the cellular membrane. This would offer nanoscale insights into the initial stages of the compound's interaction with the cell.
Formulation Science and Engineering Principles Research Oriented
Formulation as an Active Ingredient Raw Material
Didecyl dimethyl ammonium (B1175870) carbonate is a technologically advanced manufacturing-use product, primarily intended as an active ingredient raw material. Current time information in Sydney, AU. It is a key component in the formulation of antimicrobial products, such as disinfectants and sanitizers for hard, nonporous surfaces. Current time information in Sydney, AU.regulations.gov Its physical and chemical characteristics make it a suitable candidate for such applications. Commercially, it is often available as a solution of didecyl dimethyl ammonium carbonate and its bicarbonate counterpart. Current time information in Sydney, AU.
The utility of DDAC as a raw material is supported by its physical properties. It is typically a clear to pale yellow liquid at room temperature (25°C) and is freely soluble in water, lower alcohols, ketones, and glycols. Current time information in Sydney, AU. This solubility is a key factor in its formulation flexibility.
Table 1: Typical Physical Properties of this compound Solution
| Property | Value | Reference |
|---|---|---|
| Appearance at 25°C | Clear to Pale Yellow Liquid | Current time information in Sydney, AU. |
| pH (as is) | 9.00 – 11.00 | Current time information in Sydney, AU. |
| Specific Gravity at 25°C | 0.96 | Current time information in Sydney, AU. |
| Viscosity at 21°C | 350 cps | Current time information in Sydney, AU. |
| Flashpoint | > 94°C | Current time information in Sydney, AU. |
Compatibility Studies with Co-Formulants
In the formulation of complex chemical products, the compatibility of the active ingredient with other components is critical. This compound demonstrates good compatibility with a range of common co-formulants, which is essential for creating stable and effective end-use products.
Research and technical data indicate that DDAC is compatible with typical nonionic surfactants. Current time information in Sydney, AU. This is a significant advantage as nonionic surfactants are frequently used in cleaning and disinfectant formulations for their wetting and emulsifying properties. Furthermore, DDAC is generally compatible with many common dyes and fragrances, allowing for the creation of aesthetically pleasing and consumer-friendly products. Current time information in Sydney, AU. However, it is important to note that, as a cationic surfactant, DDAC is incompatible with anionic detergents. green-mountainchem.com The interaction between the positively charged quaternary ammonium head group and negatively charged anionic surfactants leads to precipitation and loss of activity.
Table 2: Compatibility Profile of this compound
| Co-Formulant Type | Compatibility | Notes | Reference |
|---|---|---|---|
| Nonionic Surfactants | Compatible | Compatible with typical nonionic surfactants. | Current time information in Sydney, AU. |
| Anionic Surfactants | Incompatible | Precipitation and deactivation can occur. | green-mountainchem.com |
| Dyes | Compatible | Compatible with many common dyes. | Current time information in Sydney, AU. |
| Fragrances | Compatible | Compatible with many common fragrances. | Current time information in Sydney, AU. |
Research on Corrosion Inhibition Properties in Advanced Material Coatings
A significant area of research for this compound is its application as a corrosion inhibitor, particularly in advanced material coatings. Studies have shown that DDAC is highly effective in protecting various metals, including steel, iron, aluminum, and copper, from corrosion. Current time information in Sydney, AU. The mechanism of inhibition involves the migration of the inhibitor to the metal-solution interface, where it forms a protective mono-molecular film on the anodic sites. nmfrc.org
Preliminary evaluations have demonstrated DDAC's remarkable ability to enhance the corrosion performance of several commercially important coating systems. When used as a pretreatment, a sealing rinse, or as an additive formulated directly into the coating, DDAC has shown significant improvements in corrosion resistance.
Research highlights include:
Latex Coatings: DDAC has been shown to improve the corrosion performance of latex coating systems. nmfrc.org
Alkyd Coatings: Its incorporation into alkyd coating formulations has resulted in enhanced corrosion resistance. nmfrc.org
Urethane (B1682113) E-coat Systems: DDAC has been found to be effective in urethane e-coat systems. nmfrc.org
In some studies, the performance enhancement has been quantified, showing dramatic improvements in standardized corrosion tests.
Table 3: Reported Performance Enhancement in Coatings with DDAC
| Coating System | Performance Metric | Improvement | Reference |
|---|---|---|---|
| Various Commercial Coatings | ASTM B117 Salt Spray Performance | Over 300% enhancement | nmfrc.org |
| Various Commercial Coatings | Creep Improvement | 60 - 75% | nmfrc.org |
These findings indicate that DDAC and its derivatives are promising additives for the development of high-performance, corrosion-resistant coatings.
Investigation of Dynamic Wetting Properties in Formulation Systems
Beyond corrosion inhibition, research has also pointed to the role of this compound as an effective wetting agent. nmfrc.org Wetting is a critical property in many formulations, as it governs the ability of a liquid to spread over a surface. Dynamic wetting, which describes the behavior of a moving contact line, is particularly relevant for applications like coating, cleaning, and adhesion.
Studies have reported that DDAC functions as an adhesion promoter and a flash rust inhibitor, properties that are closely linked to its wetting capabilities. nmfrc.org Research involving water drop contact angle measurements on untreated steel has shown that DDAC exhibits dynamic wetting properties, particularly at mid-range concentrations. nmfrc.org The ability of a formulation to effectively wet a metal surface is crucial for ensuring uniform coverage and the formation of a continuous protective film.
Table 4: Observed Wetting-Related Properties of this compound
| Property | Observation | Relevance in Formulations | Reference |
|---|---|---|---|
| Wetting Agent | Exhibits dynamic wetting properties on steel surfaces. | Improves surface coverage and spreading of formulations. | nmfrc.org |
| Adhesion Promoter | Enhances adhesion of formulations to substrates. | Critical for the performance of coatings and films. | nmfrc.org |
Theoretical and Computational Chemistry Applications
Quantum Chemical Studies of Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the didecyl dimethyl ammonium (B1175870) cation, the active component of didecyl dimethyl ammonium carbonate. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. nih.gov
Molecular Structure and Conformation: The first step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. For the didecyl dimethyl ammonium cation, this involves determining the bond lengths, bond angles, and dihedral angles of its two ten-carbon alkyl chains and the dimethyl ammonium head group. Methods such as Hartree-Fock (HF) and various post-HF levels of theory are employed to find the most stable arrangement of the atoms.
Electronic Properties and Charge Distribution: A key feature of a quaternary ammonium compound is the localization of the positive charge. Quantum chemical methods are used to calculate the partial atomic charges on each atom, revealing how the formal positive charge on the nitrogen atom is distributed across the molecule. Studies on similar, smaller quaternary ammonium cations, such as dodecyltrimethylammonium (B156365), have shown that the positive charge is not confined to the nitrogen atom but is delocalized over the adjacent methyl groups and the first few carbon atoms of the alkyl chains. researchgate.net This delocalization is critical for its interaction with other molecules and surfaces.
Different quantum methods can be used to evaluate this charge distribution, including those based on fitting the electrostatic potential (e.g., CHELP, CHELPG, MK) or population analysis (e.g., Natural Population Analysis, NPA). researchgate.net The choice of method and basis set, such as 6-31G++, influences the resulting charge values. researchgate.net
Reactivity and Molecular Electrostatic Potential (MEP): The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ias.ac.in
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. ias.ac.in For the didecyl dimethyl ammonium cation, the MEP would show a region of high positive potential (typically colored blue) around the nitrogen head group, indicating the site for nucleophilic attack or interaction with negatively charged species. The long alkyl tails would exhibit a neutral or slightly negative potential (green to yellow), corresponding to their nonpolar, lipophilic nature. ias.ac.in
Table 1: Quantum Chemical Methods and Predicted Properties for the Didecyldimethylammonium Cation
| Quantum Method | Abbreviation | Predicted Properties | Example Finding for a Similar QAC researchgate.net |
|---|---|---|---|
| Hartree-Fock | HF | Optimized geometry, wavefunction, total energy | Provides a baseline for more advanced calculations. |
| Density Functional Theory | DFT (e.g., B3LYP) | Optimized geometry, electronic properties, vibrational frequencies, MEP | Used to optimize the geometry of dodecyltrimethylammonium for charge analysis. |
| Charges from Electrostatic Potentials | CHELP, CHELPG | Atomic partial charges | Calculates charges by fitting to the molecular electrostatic potential. |
| Natural Population Analysis | NPA | Atomic partial charges based on the wavefunction | Shows significant delocalization of positive charge onto adjacent alkyl groups. |
Molecular Dynamics Simulations of Interfacial Interactions with Substrates
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. monash.edu For this compound, MD simulations are invaluable for understanding its behavior at interfaces, such as the boundary between water and a solid surface or water and air. These simulations provide a molecular-level picture of how the surfactant molecules arrange themselves and interact with a substrate. researchgate.net
The simulation process begins with the construction of a model system, which includes the substrate (e.g., silica, cellulose (B213188), or a lipid bilayer), a solvent (typically water), and the this compound molecules. The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. frontiersin.org
Key Analyses in MD Simulations:
Density Profiles: These profiles show the concentration of different components (surfactant, water, counter-ions) as a function of distance from the substrate, revealing how the surfactant molecules accumulate at the interface. monash.edu
Molecular Orientation: Analysis of the orientation of the surfactant molecules shows how the hydrophilic cationic heads and hydrophobic alkyl tails arrange themselves relative to the substrate and the bulk solvent. Typically, the hydrophobic tails orient away from the water.
Interaction Energy: By calculating the van der Waals and electrostatic interaction energies between the surfactant and the substrate, the strength of adsorption can be quantified. nih.gov
Diffusion Coefficient: This parameter measures the mobility of the surfactant molecules on the surface and in the bulk solution, indicating how freely they move. nih.gov
Table 2: Parameters Analyzed in MD Simulations of Surfactant-Substrate Interactions
| Parameter | Description | Insight Gained |
|---|---|---|
| Density Profile | Distribution of molecular density perpendicular to the interface. | Shows adsorption and formation of layers at the surface. monash.edu |
| Radial Distribution Function (RDF) | Probability of finding a particle at a distance r from another particle. | Details the local structure and solvation shells around molecular groups. |
| Order Parameter | A measure of the orientational order of the surfactant's alkyl chains. | Indicates how ordered or fluid the adsorbed surfactant layer is. |
| Interfacial Energy | The energy associated with the interface between two phases. | Quantifies the strength of adhesion and the thermodynamic stability of the interface. nih.gov |
| Mean Squared Displacement (MSD) | The average distance a molecule travels over time. | Used to calculate the diffusion coefficient and assess molecular mobility. |
Computational Modeling of Reaction Mechanisms and Degradation Pathways
While specific computational studies on the degradation of this compound are not widely available, computational modeling serves as a powerful predictive tool for exploring potential reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to map out the potential energy surfaces of hypothetical reactions, identifying transition states, intermediates, and calculating activation energies.
For quaternary ammonium compounds, potential degradation pathways could include nucleophilic attack on the carbon atoms of the alkyl chains or the methyl groups. While the Hofmann elimination is a classic degradation route for some quaternary ammonium hydroxides, it is less likely for cations like didecyl dimethyl ammonium which lack a beta-hydrogen on a flexible ethyl or larger group that can easily form a stable alkene.
Computational studies can investigate the feasibility of various degradation scenarios. For example, a DFT study on the reaction between dichloroethylene carbonate and triethylamine (B128534) elucidated a complex mechanism involving the formation of a quaternary ammonium salt intermediate that subsequently decomposed. rsc.org This demonstrates the capability of computational modeling to provide deep mechanistic insight. rsc.org For this compound, theoretical models could explore its long-term stability in different environments by simulating its reaction with potential nucleophiles like water or hydroxide (B78521) ions, thereby predicting its environmental fate and persistence.
Density Functional Theory (DFT) Applications in Predicting Molecular Behavior
Density Functional Theory (DFT) is a specific class of quantum chemical methods that has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. ucl.ac.uk It is particularly well-suited for studying molecules the size of this compound. DFT calculates the electronic energy and properties of a molecule based on its electron density, rather than the more complex many-electron wavefunction. nih.gov
Applications of DFT include:
Geometry Optimization: As with other quantum methods, DFT is used to find the most stable three-dimensional structure of the molecule.
Electronic Structure Analysis: DFT calculations provide detailed information about the distribution of electron density, partial charges, and the nature of the frontier molecular orbitals (HOMO and LUMO). Different DFT functionals (e.g., LDA, PBE, B3LYP) can be employed, and the results can be compared to understand the sensitivity of the predicted properties to the level of theory. researchgate.net
Vibrational Analysis: DFT can predict the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) or Raman spectroscopy to validate the computational model and aid in the interpretation of experimental spectra.
Reaction Pathway Modeling: As mentioned previously, DFT is a primary tool for studying chemical reactions. It can be used to calculate the energy barriers for potential degradation pathways or for its synthesis, providing a theoretical basis for understanding its chemical stability and reactivity. rsc.orgresearchgate.net A study of the reaction between dichloroethylene carbonate and an amine, for instance, used DFT to identify the rate-determining step and map out competing reaction pathways. rsc.org
Table 3: Common DFT Functionals and Their Applications in Molecular Prediction
| DFT Functional | Type | Typical Application |
|---|---|---|
| LDA (Local Density Approximation) | Simplest functional | Often used for solid-state systems; provides a basic level of theory. |
| GGA (Generalized Gradient Approx.) e.g., PBE | Includes density gradient | Improved accuracy for molecular geometries and energies over LDA. |
| Hybrid Functionals e.g., B3LYP | Mixes GGA with exact Hartree-Fock exchange | Generally provides high accuracy for a wide range of molecular properties, including thermochemistry and barrier heights. researchgate.net |
| Range-Separated Functionals e.g., ωB97XD | Includes empirical dispersion corrections | Well-suited for studying non-covalent interactions, which are important in surfactant systems. researchgate.net |
Advanced Applications and Emerging Research Frontiers
Material Preservation Technologies: Efficacy in Wood Preservation Systems and Leaching Resistance
DDAC, often used with its bicarbonate counterpart, is a key ingredient in modern wood preservatives. These formulations are notable for their effectiveness against a wide array of wood-destroying fungi and are considered more environmentally friendly than older preservative types. woodpreservation.causda.gov
Interactions with Wood Substrates
The efficacy of DDAC as a wood preservative stems from its chemical interactions with the wood's components. As a cationic surfactant, DDAC is drawn to the negatively charged elements within the wood's structure, such as cellulose (B213188) and lignin (B12514952). regulations.gov This attraction helps to securely fix the preservative within the wood, enhancing its durability and resistance to leaching. regulations.govubc.ca Research indicates that DDAC shows a preference for fixation to lignin over cellulose. ubc.ca
The fungicidal action of DDAC is primarily attributed to its dimethylammonium component, while the carbonate/bicarbonate anion contributes to the formulation's stability. usda.gov DDAC has proven effective against various decay fungi, including those responsible for brown-rot and white-rot.
Leaching, the loss of preservative from treated wood due to moisture, is a significant concern. woodpreservation.ca The strong ionic bonds and other interactions between DDAC and wood components help to minimize this loss. regulations.gov However, some studies have noted that while DDAC is effective, it may also accelerate wood weathering by enhancing photodegradation, particularly delignification. ubc.ca Research comparing DDAC with didecyldimethylammonium tetrafluoroborate (B81430) (DBF) found that DBF exhibited lower leaching from treated wood. researchgate.net
Enhanced Oil Recovery Research: Surfactant-Led Mechanisms in Carbonate Reservoirs
Enhanced oil recovery (EOR) methods are critical for maximizing crude oil extraction. researchgate.net Surfactant flooding, a chemical EOR technique, uses compounds like DDAC to mobilize oil trapped in reservoirs. nih.gov Carbonate reservoirs, known for their complex and often oil-wet nature, pose particular challenges that DDAC's properties may help overcome. researchgate.net
Interfacial Tension Reduction and Microemulsion Phase Behavior
A key function of surfactants in EOR is the reduction of interfacial tension (IFT) between oil and the water used for injection. nih.gov By lowering IFT, surfactants can dislodge trapped oil. nih.govresearchgate.net DDAC's cationic nature allows it to effectively lower the IFT between crude oil and brine.
The formation of stable microemulsions—thermodynamically stable mixtures of oil, water, and surfactant—is also vital for successful EOR. nih.gov The presence of a middle-phase microemulsion often correlates with ultra-low IFT and improved oil recovery. Formulations containing DDAC can be tailored to create these beneficial microemulsion systems under specific reservoir conditions.
Surfactant Adsorption and Mitigation Strategies
A major hurdle in surfactant-based EOR is the loss of the surfactant through adsorption onto the reservoir rock, which can make the process economically unfeasible. researchgate.netrice.edu Cationic surfactants, like DDAC, are known to adsorb onto carbonate rock surfaces. ajbasweb.com The level of adsorption can be influenced by factors such as temperature and salinity, with higher salinity, particularly the presence of divalent ions like Ca²⁺, increasing adsorption. nih.gov
To counter this, researchers are investigating mitigation strategies. One approach is the use of "sacrificial agents," which are less expensive chemicals injected beforehand to occupy the rock's adsorption sites. rice.edu The use of polyacrylate has been shown to be effective in reducing the adsorption of anionic surfactants. researchgate.net Another strategy involves the use of nanoparticles, which can act as a surface barrier on the rock, or to which the surfactant preferentially adsorbs, thereby reducing loss on the reservoir formation. nih.govekb.eg
Biofilm Inhibition and Anti-Adhesion Research on Abiotic Surfaces (e.g., stainless steel, polystyrene, silicone, glass)
Biofilms are structured communities of microorganisms that adhere to surfaces, creating issues like biofouling and contamination in various settings. atamanchemicals.com DDAC is being actively researched for its ability to inhibit biofilm formation and prevent microbial adhesion to a range of non-biological surfaces. nih.gov
DDAC's primary antimicrobial action involves the disruption of bacterial cell membranes. atamanchemicals.comnih.gov Its effectiveness against established biofilms is more complex due to the protective extracellular matrix. Therefore, research often focuses on preventing the initial attachment of microbes. Studies have demonstrated that DDAC treatment can significantly reduce biofilm formation by various bacteria on surfaces like stainless steel, polystyrene, silicone, and glass. atamanchemicals.com This is achieved through a combination of its biocidal activity and its ability to create a surface that is less conducive to microbial attachment.
The following table summarizes research findings on DDAC's anti-adhesion properties on various surfaces.
| Surface Material | Research Focus & Findings | Relevant Citations |
| Stainless Steel | DDAC is used as a disinfectant on hard, non-porous surfaces in food handling and medical facilities to control microbial growth. | regulations.gov |
| Polystyrene | Research has focused on the ability of various treatments to inactivate biofilms on polystyrene, a common material in medical and laboratory settings. While not specifically mentioning DDAC, these studies highlight the importance of controlling biofilm on this polymer. | nih.govresearchgate.netnih.gov |
| Silicone | Silicone is frequently used for medical devices, making biofilm inhibition critical. Research in this area includes developing materials with inherent antibacterial properties to reduce device-related infections. | |
| Glass | Studies have explored the use of adhesion agents to modify glass surfaces, reducing the surface energy and polarity to prevent the delamination of coatings, a principle that can be applied to inhibiting biofilm adhesion. | google.com |
Future Research Directions and Unresolved Challenges
Innovation in Green Synthesis Routes
The traditional synthesis of quaternary ammonium (B1175870) compounds (QACs) often involves processes that are not environmentally benign. Future research is increasingly focused on developing "green" synthesis routes that utilize renewable resources and minimize hazardous byproducts.
One promising approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as green reagents and solvents. frontiersin.org DMC is biodegradable and less harmful than many conventional solvents. researchgate.net Research has demonstrated the versatility of DMC in various chemical reactions, including the synthesis of heterocyclic compounds, which shares chemical principles applicable to QAC synthesis. frontiersin.org For instance, the synthesis of certain compounds using DMC can proceed via mechanisms that avoid the formation of significant byproducts. frontiersin.org
Furthermore, there is a growing interest in synthesizing QACs from natural and renewable materials like tallow (B1178427) and coconut oil. researchgate.nettsijournals.com These methods involve reacting fatty acids derived from these natural oils with amines and subsequently with alkyl halides. researchgate.nettsijournals.com While these methods offer a more sustainable starting point, challenges remain in optimizing reaction conditions to improve yield and purity. tsijournals.com The development of cleavable QACs, designed to be environmentally friendly and derived from renewable materials, represents another significant step forward. mdpi.com These novel compounds are engineered to break down into less harmful substances, addressing the persistence of traditional QACs in the environment. rsc.org
Comprehensive Elucidation of Long-Term Environmental Fates
Understanding the long-term environmental fate of DDAC is crucial for assessing its ecological impact. DDAC exhibits a strong tendency to adsorb to soil and sediment, which limits its mobility in the environment and the potential for groundwater contamination. regulations.govregulations.gov However, this strong adsorption also means it can persist in these environmental compartments.
Studies on the biodegradation of DDAC have shown variable results. While some reports indicate that it is biodegradable, the rate and extent of degradation are influenced by factors such as concentration, the presence of other substances, and the specific microbial populations present. regulations.gov For example, the bacterium Pseudomonas fluorescens TN4, isolated from activated sludge, has been shown to degrade didecyldimonium chloride (a related compound) through a process of N-dealkylation. researchgate.net However, the half-life of DDAC in aerobic and anaerobic aquatic environments can be lengthy, with calculated half-lives of 180 days and 261 days, respectively. regulations.gov
A significant challenge is the lack of comprehensive long-term studies on the accumulation of DDAC in soil and its effects on soil ecosystems. regulations.gov Future research must focus on detailed investigations into its degradation pathways in various environmental matrices and the potential for bioaccumulation in organisms, although current data suggests a low potential for bioconcentration in fish. regulations.gov
Development of Predictive Models for Compound Behavior in Complex Systems
Predictive modeling is an essential tool for forecasting the environmental behavior and potential toxicity of chemical compounds. For QACs like DDAC, quantitative structure-activity relationship (QSAR) models are being developed to predict their properties and environmental fate. These models use the molecular structure of a chemical to estimate its physicochemical and biological properties.
Machine learning algorithms are also being applied to predict the behavior of complex chemical systems. For instance, machine learning models have been used to predict the size of nanoparticles based on the structural descriptors of their components, a concept that could be adapted to predict how DDAC might interact and form aggregates in various environmental or biological systems. acs.org
The development of accurate predictive models for DDAC is challenging due to the compound's complex interactions in the environment. Factors such as its tendency to sorb to organic matter and its variable biodegradation rates complicate modeling efforts. regulations.govregulations.gov Future research should aim to develop more sophisticated models that can account for these complexities and provide more accurate predictions of DDAC's behavior in real-world scenarios. This will require the generation of more extensive and high-quality experimental data to train and validate these models.
Exploration of Novel Applications in Nanoscience and Advanced Materials
The unique properties of QACs, including DDAC, make them promising candidates for applications in nanoscience and the development of advanced materials. Their cationic nature and surfactant properties are particularly advantageous in these fields.
QACs are being explored for the functionalization of nanoparticles to create novel antimicrobial agents. scienceopen.com For example, functionalizing the surface of liposomes with QACs can generate bacteria disruptors with reduced cytotoxicity compared to the free compounds. scienceopen.com This approach could lead to the development of more effective and safer antimicrobial treatments.
In the realm of advanced materials, QACs are being incorporated into polymers and other materials to impart antimicrobial properties. researchgate.net For instance, quaternary ammonium silane (B1218182) (QAS) has been synthesized and used in dental applications to eliminate biofilms from dental tissues. frontiersin.org The modification of materials with QACs can enhance their functionality for a wide range of applications, from food packaging to medical devices. researchgate.net
Recent research has also focused on the development of smart materials that can respond to specific stimuli. nih.gov The incorporation of QACs into such materials could lead to the creation of surfaces that release antimicrobial agents on demand. Furthermore, the use of single-walled carbon nanotubes functionalized with specific molecules has shown promise for the optical detection of QACs at very low concentrations, which could be crucial for monitoring their presence in biological and environmental systems. acs.org
The exploration of DDAC and other QACs in nanoscience and advanced materials is still in its early stages, and significant research is needed to fully realize their potential. Key challenges include controlling the release of the compounds from materials, ensuring their long-term stability and efficacy, and understanding their interactions with biological systems at the nanoscale.
Q & A
Q. What statistical methods are suitable for analyzing dose-response relationships in ecotoxicological studies of this compound?
- Methodology : Apply nonlinear regression models (e.g., log-logistic or probit models) to estimate EC/LC values. Use Bayesian hierarchical models to account for interspecies variability. Validate predictions with bootstrap resampling .
Q. How can computational chemistry tools predict the interaction of this compound with bacterial membrane lipids?
- Methodology : Perform molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes). Calculate free energy changes () for compound insertion using umbrella sampling. Validate with experimental membrane permeability assays .
Q. Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
